Comparative PARP Inhibition Potency: Benzamide vs. 3-Aminobenzamide
Benzamide is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) with an IC50 of 3.3 µM [1]. In stark contrast, the prototypical PARP inhibitor 3-aminobenzamide is approximately 10,000 times less potent, exhibiting an EC50 of 200 µM in comparable biochemical assays [2]. This dramatic difference in potency establishes benzamide as a significantly more active PARP inhibitor within its class.
| Evidence Dimension | PARP Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 = 3.3 µM (for the free base, benzamide) |
| Comparator Or Baseline | 3-Aminobenzamide: EC50 = 200 µM |
| Quantified Difference | Benzamide is ~10,000-fold more potent than 3-aminobenzamide. |
| Conditions | In vitro PARP enzyme assay; [1] used an assay containing 300 µM NAD+. [2] is a vendor-reported comparison. |
Why This Matters
For applications requiring robust PARP inhibition at lower concentrations (e.g., in vitro studies, chemosensitization), benzamide provides a clear potency advantage, minimizing off-target effects associated with high-dose analog use.
- [1] Rankin, P. W., Jacobson, E. L., Benjamin, R. C., Moss, J., & Jacobson, M. K. (1989). Quantitative studies of inhibitors of ADP-ribosylation in vitro and in vivo. Journal of Biological Chemistry, 264(8), 4312-4317. View Source
- [2] Tebu-Bio. (n.d.). Benzamide derivative PARP inhibitor comparison. Tebu-Bio Product Information. View Source
